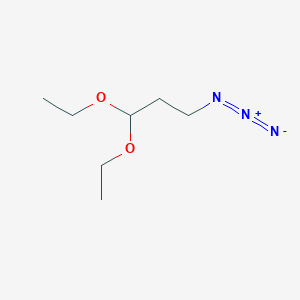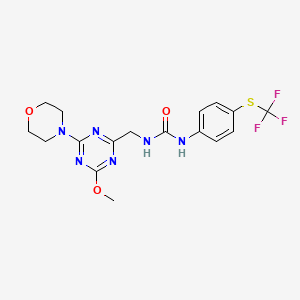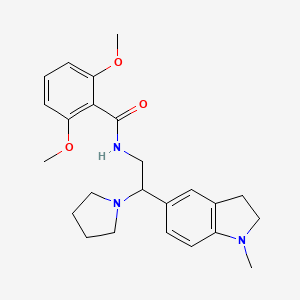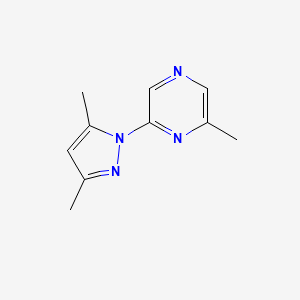![molecular formula C21H29N3O6 B2956999 Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate CAS No. 857494-04-3](/img/structure/B2956999.png)
Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 4-{1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl}piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H29N3O6 and its molecular weight is 419.478. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Acylation and Derivative Synthesis
Acylation of 2,5-dimethoxycarbonyl[60]fulleropyrrolidine led to the synthesis of fullerene derivatives, demonstrating the compound's utility in forming multifullerene derivatives with potential applications in material science and nanotechnology (Zhang et al., 2002).
Heterocyclic Chemistry
The compound's use in heterocyclic chemistry is highlighted by the synthesis and antitumor evaluation of new benzothiophenes, where it served as a key intermediate for creating compounds with significant biological activity (Bialy & Gouda, 2011).
Antimicrobial Activity
Research on 1,2,4-triazol-3-one derivatives demonstrates the compound's role in generating antimicrobial agents, where its derivatives showed good activity against various microorganisms, illustrating its potential in pharmaceutical applications (Fandaklı et al., 2012).
Crystal Engineering
In crystal engineering , the synthesis and study of 1,4-piperazine-2,5-diones reveal insights into hydrogen-bond association, showcasing the compound's importance in understanding molecular interactions and designing new materials (Weatherhead-Kloster et al., 2005).
Coordination Chemistry
The compound's application in coordination chemistry is illustrated by the structural analysis of complexes formed with Ni(II), Zn(II), and Cd(II), contributing to the understanding of molecular structures and reactions relevant to catalysis and material science (Prakash et al., 2014).
Neuroprotective Drug Development
Investigation into neuroprotective drug candidates shows the synthesis of compounds designed for Alzheimer's disease treatment, demonstrating the compound's potential in developing multi-target therapeutic strategies for neurodegenerative diseases (Lecanu et al., 2010).
Antirheumatic Drug Metabolites
The synthesis of metabolites of a disease-modifying antirheumatic drug highlights the compound's role in pharmacological research, exploring its effects and potency in models of inflammation (Baba et al., 1998).
Eigenschaften
IUPAC Name |
ethyl 4-[1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dioxopyrrolidin-3-yl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N3O6/c1-4-30-21(27)23-11-9-22(10-12-23)16-14-19(25)24(20(16)26)8-7-15-5-6-17(28-2)18(13-15)29-3/h5-6,13,16H,4,7-12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYMWLOQWJZUOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2CC(=O)N(C2=O)CCC3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Ethyl-2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylic acid](/img/structure/B2956920.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-(4-phenylpiperazin-1-yl)acetamide](/img/structure/B2956921.png)




![N-[(5-Chloro-1,3-dimethylpyrazol-4-yl)methyl]-N-methylsulfamoyl fluoride](/img/structure/B2956929.png)

![methyl 1H,2H,3H,4H-pyrrolo[1,2-a]pyrazine-8-carboxylate](/img/structure/B2956931.png)
![4-[1-(2-Methoxy-ethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-thiazol-2-ylamine](/img/structure/B2956933.png)


